5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine is a compound of significant interest in the fields of organic chemistry and medicinal research. This compound belongs to the oxadiazole family, which is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms. The presence of the dimethylphenyl group enhances its chemical properties, making it a valuable intermediate for various synthetic applications.
This compound can be synthesized through various chemical routes, primarily involving the cyclization of appropriate precursors such as hydrazides and carbon disulfide. The synthesis methods often utilize solvents like ethanol or acetonitrile under reflux conditions to achieve the desired product.
5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine is classified as a heterocyclic compound due to its oxadiazole ring structure. It is also categorized based on its functional groups, specifically as an amine due to the presence of an amino group attached to the oxadiazole.
The synthesis of 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine typically involves:
The reaction conditions are crucial for optimizing yield and purity. Continuous flow reactors may be employed in industrial settings to enhance efficiency and scalability. Purification techniques such as recrystallization or chromatography are often utilized to isolate the final product.
The molecular structure of 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine can be represented as follows:
The key bond lengths and angles in the oxadiazole ring contribute to its stability and reactivity:
5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine can undergo several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the products formed:
The mechanism of action for 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with biological targets:
Research has indicated that compounds in this class exhibit potential antimicrobial and anticancer activities by disrupting critical biological processes.
5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine typically exhibits:
The chemical properties include:
5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:
1,3,4-Oxadiazoles represent a privileged class of nitrogen- and oxygen-containing heterocyclic compounds that occupy a prominent position in modern medicinal chemistry. Characterized by a five-membered ring structure comprising two nitrogen atoms at positions 1 and 3, and one oxygen atom at position 4, these heterocycles exhibit exceptional physicochemical properties and versatile biological activities. The significance of 1,3,4-oxadiazoles in drug discovery stems from their remarkable metabolic stability, favorable pharmacokinetic profiles, and capacity to engage in diverse molecular interactions with biological targets. Within this chemical class, 5-(2,3-dimethylphenyl)-1,3,4-oxadiazol-2-amine exemplifies a structurally optimized derivative where strategic substituents enhance its potential as a pharmacologically active scaffold. The integration of the 2,3-dimethylphenyl moiety at the C5 position and the amino group at C2 creates a molecular architecture of substantial interest for structure-activity relationship investigations across multiple therapeutic domains, positioning it as a compelling subject for scientific exploration [3] [4].
The 1,3,4-oxadiazole ring system exhibits distinctive structural and electronic characteristics that underpin its utility in drug design. This heterocycle satisfies Hückel's rule of aromaticity with a delocalized 6π-electron system across the ring atoms, contributing to its thermodynamic stability. The resonance energy of approximately 167.4 kJ/mol provides substantial thermal stability, particularly when substituted at the C2 position [4]. Unlike its isomer 1,2,4-oxadiazole, which demonstrates limited aromatic character and behaves more like a conjugated diene, 1,3,4-oxadiazole maintains significant aromaticity as evidenced by bathochromic shifts in UV spectroscopy when conjugated with aryl substituents [6]. This extended conjugation capability is crucial for interactions with biological macromolecules.
The electron distribution within the ring creates a dipole moment of approximately 1.5-2.0 Debye, with the oxygen atom bearing partial negative charge and the nitrogen atoms exhibiting partial positivity. This polarized electronic environment facilitates hydrogen bonding interactions, where the ring nitrogen atoms serve as hydrogen bond acceptors. The hydrogen bonding capacity is significantly enhanced by substituents at C2, particularly amino groups (-NH₂), which can function as both hydrogen bond donors and acceptors. The molecular geometry of 1,3,4-oxadiazoles is planar, with bond angles of approximately 105° at the oxygen atom and 111° at the nitrogen atoms, creating an electronic environment suitable for π-π stacking interactions with aromatic amino acid residues in enzyme binding sites [3] [4].
Table 1: Comparative Physicochemical Properties of Oxadiazole Isomers
Isomer | Aromaticity | Resonance Energy (kJ/mol) | Dipole Moment (D) | Conjugation Capacity |
---|---|---|---|---|
1,3,4-Oxadiazole | High | ~167.4 | 1.5-2.0 | Excellent with aryl substituents |
1,2,4-Oxadiazole | Low | ~105.3 | 2.5-3.0 | Moderate |
1,2,5-Oxadiazole | Moderate | ~130.5 | 3.0-3.5 | Good |
1,2,3-Oxadiazole | Unstable | - | - | Poor |
The presence of electron-withdrawing nitrogen atoms within the ring structure lowers the electron density at the carbon atoms, rendering them less susceptible to electrophilic attack but more reactive toward nucleophilic substitution, especially when activated by electron-withdrawing groups. This electronic profile allows halogenated derivatives to undergo efficient nucleophilic displacement reactions, providing versatile routes for structural diversification in medicinal chemistry applications [4] [6]. The structural rigidity imposed by the heterocyclic core enables precise spatial orientation of pharmacophoric elements, making 1,3,4-oxadiazoles particularly valuable in the design of enzyme inhibitors where specific binding interactions are required.
The 1,3,4-oxadiazole ring serves as a versatile bioisosteric replacement for various functional groups prone to metabolic degradation, particularly ester, amide, and carbamate functionalities. This bioisosteric strategy enhances metabolic stability while preserving the spatial orientation and electronic features necessary for target binding. The oxadiazole ring exhibits superior hydrolytic stability compared to esters and amides, resisting enzymatic cleavage by esterases and proteases, thereby improving oral bioavailability and extending plasma half-life of drug candidates [6]. The topological similarity between the oxadiazole ring and carboxylate-containing groups enables it to mimic these functionalities in target binding interactions while avoiding the metabolic liabilities associated with them.
The bioisosteric utility of 1,3,4-oxadiazoles is exemplified in several clinically approved drugs and investigational compounds. Zibotentan, an endothelin receptor antagonist developed for prostate cancer, incorporates the 1,3,4-oxadiazole moiety as a critical pharmacophore element. Similarly, Raltegravir (HIV integrase inhibitor) and Nesapidil (antiarrhythmic) utilize the oxadiazole scaffold to achieve optimal target affinity and metabolic resistance [3] [4]. The bioisosteric replacement potential extends beyond simple functional group mimicry, as the oxadiazole ring can engage in unique binding interactions through its nitrogen atoms that are not possible with the groups it replaces.
Table 2: Clinically Relevant Drugs Featuring 1,3,4-Oxadiazole Scaffolds
Drug Name | Therapeutic Category | Biological Target | Role of Oxadiazole |
---|---|---|---|
Zibotentan | Anticancer (investigational) | Endothelin receptor | Critical pharmacophore for receptor binding |
Raltegravir | Antiviral (FDA-approved) | HIV integrase | Chelating moiety for metal ions in active site |
Tiodazosin | Antihypertensive | α1-adrenergic receptor | Bioisostere for quinazoline ring |
Furamizole | Antibacterial | Bacterial cell wall synthesis | Enhances membrane permeability |
Nesapidil | Antiarrhythmic | Ion channels | Improves metabolic stability |
In the context of 5-(2,3-dimethylphenyl)-1,3,4-oxadiazol-2-amine, the scaffold demonstrates particular relevance for enzymes involved in metabolic disorders. Oxadiazole derivatives modulate key antidiabetic targets including peroxisome proliferator-activated receptor gamma (PPARγ), α-glucosidase, α-amylase, and glycogen synthase kinase-3β (GSK-3β) [1]. These enzymes and receptors play crucial roles in glucose homeostasis, insulin signaling, and carbohydrate metabolism. The bioisosteric properties of the oxadiazole ring allow it to interact with the catalytic sites of these targets, often through hydrogen bonding via ring nitrogen atoms or the C2 substituent, and through hydrophobic interactions with aryl substitutions at C5. This multi-target engagement potential positions 5-(2,3-dimethylphenyl)-1,3,4-oxadiazol-2-amine as a promising scaffold for developing novel therapeutic agents against diabetes and related metabolic disorders [1] [4].
The amino group at the C2 position of the 1,3,4-oxadiazole ring represents a critical site for structural modification that profoundly influences biological activity. This substituent serves as a versatile hydrogen bonding moiety, capable of acting as both hydrogen bond donor (-NH₂) and acceptor (lone pair on nitrogen), thereby enhancing interactions with complementary residues in enzyme binding pockets. The electron-donating nature of the amino group increases the electron density at adjacent ring atoms, modifying the overall electronic character of the heterocyclic system and influencing binding affinity to target proteins [3] [6]. In 5-(2,3-dimethylphenyl)-1,3,4-oxadiazol-2-amine, the amino group provides a synthetic handle for further derivatization through acylation, alkylation, or condensation reactions, enabling the generation of diverse analogs for structure-activity relationship studies.
The pharmacological significance of the 2-amino substituent is evident in its substantial enhancement of enzyme inhibitory activities. Ullah et al. demonstrated that 2-amino-1,3,4-oxadiazole derivatives bearing Schiff bases exhibited exceptional α-glucosidase inhibition, with compounds featuring ortho- and para-hydroxyl groups showing over 100-fold greater potency (IC₅₀ = 0.30 ± 0.2 µM) compared to the standard drug acarbose (IC₅₀ = 38.45 ± 0.80 µM) [3]. This dramatic enhancement underscores the crucial role of the amino group in facilitating hydrogen bond interactions with catalytic residues in the enzyme's active site. Similarly, in tyrosinase inhibition studies, Vanjare et al. reported that 2-amino oxadiazole derivatives exhibited superior activity compared to their non-amino counterparts, with IC₅₀ values reaching sub-micromolar levels (0.87 µM), attributed to the formation of additional hydrogen bonds with histidine residues in the enzyme's copper-binding site [5].
The biological activity of 2-amino oxadiazoles is further modulated by substitutions on the C5 aryl ring. In the case of 5-(2,3-dimethylphenyl)-1,3,4-oxadiazol-2-amine, the ortho-dimethyl substitution on the phenyl ring creates steric and electronic effects that influence binding interactions. The methyl groups enhance hydrophobic interactions with non-polar enzyme pockets while the ortho substitution pattern potentially induces torsional effects that optimize the spatial orientation of the scaffold relative to binding site residues. Structure-activity relationship (SAR) analyses consistently reveal that electron-donating groups at ortho positions significantly enhance activity compared to meta or para substitutions, likely due to optimized steric fit and electronic complementarity with target enzymes [3] [5].
Table 3: Impact of 2-Amino Group and Aryl Substitutions on Biological Activity
Structural Feature | Electronic Effect | Biological Consequence | Exemplary Activity Enhancement |
---|---|---|---|
-NH₂ at C2 | Electron-donating (+M effect) | Enhanced hydrogen bonding capacity | >100-fold increase in α-glucosidase inhibition [3] |
Ortho-methyl on C5-aryl | Weak electron-donating (+I effect) | Improved hydrophobic fit in binding pockets | 5-10 fold increase in tyrosinase inhibition [5] |
Para-hydroxyl on C5-aryl | Strong electron-donating (+M effect) | Additional H-bond donation capability | Sub-micromolar enzyme inhibition [3] |
Meta-nitro on C5-aryl | Strong electron-withdrawing (-M, -I) | Reduced activity due to electronic mismatch | Decreased potency in most assays |
Ortho-hydroxyl on C5-aryl | Electron-donating (+M) with intramolecular H-bond potential | Conformational restraint and H-bond donation | Most potent derivatives in α-glucosidase inhibition [3] |
The molecular architecture of 5-(2,3-dimethylphenyl)-1,3,4-oxadiazol-2-amine thus represents a strategic integration of electronic and steric features: the 2-amino group provides essential hydrogen bonding capability, while the 2,3-dimethylphenyl substitution offers optimized hydrophobic character with minimal steric hindrance. This balanced combination creates a versatile scaffold amenable to further optimization across multiple therapeutic targets, particularly enzymes involved in metabolic regulation and signaling pathways [3] [4] [5]. The compound exemplifies the rational application of heterocyclic chemistry principles to develop pharmacologically active agents with improved target affinity and selectivity profiles.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7